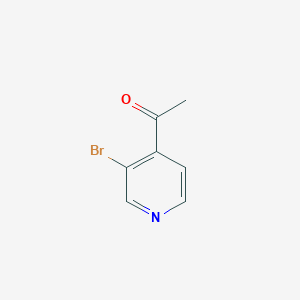

1-(3-Bromopyridin-4-YL)ethanone

説明

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in chemistry. numberanalytics.comrsc.org Structurally related to benzene, the replacement of a CH group with a nitrogen atom imparts distinct properties, including basicity, water solubility, and the ability to form hydrogen bonds. globalresearchonline.netbeilstein-journals.org These characteristics make pyridine and its derivatives highly sought-after in various chemical applications. numberanalytics.com

In organic synthesis , pyridines serve as versatile reagents, catalysts, and ligands for organometallic compounds. nih.gov Their unique electronic nature, with an electron-deficient ring, influences their reactivity, making them prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity allows for straightforward functionalization and the construction of more complex molecular architectures. nih.gov

In medicinal chemistry , the pyridine ring is a "privileged scaffold," found in a vast number of natural products, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.govlifechemicals.com It is a key component in over 7,000 drug molecules, with 62 FDA-approved drugs containing this heterocycle. rsc.orglifechemicals.com The presence of the pyridine moiety can enhance the pharmacological properties of a molecule, improve its solubility, and provide a point for metabolic activity. nih.gov Pyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. globalresearchonline.netresearchgate.net

Notable FDA-Approved Drugs Containing a Pyridine Scaffold lifechemicals.com

| Drug Name | Therapeutic Use |

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Treatment of osteoporosis |

| Vismodegib | Anti-carcinoma drug |

Overview of Brominated Pyridine Scaffolds in Chemical Transformations

The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic utility. Brominated pyridines are key intermediates in a multitude of chemical transformations, most notably in cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of various functional groups, including aryl, alkyl, and amino moieties.

Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are frequently employed to modify brominated pyridine scaffolds. acs.org These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of complex organic molecules. For instance, the Suzuki-Miyaura coupling of a bromopyridine with a boronic acid or ester is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals. acs.org

Furthermore, the bromine atom can direct further substitutions on the pyridine ring and can be involved in halogen-dance reactions, allowing for the synthesis of various regioisomers from a single starting material. thieme-connect.de The electrophilic nature of the carbonyl group in compounds like 1-(6-bromo-pyridin-3-yl)-ethanone makes it susceptible to nucleophilic addition reactions, further expanding its synthetic potential. cymitquimica.com This versatility makes brominated pyridines, including 1-(3-Bromopyridin-4-YL)ethanone, highly valuable precursors in the development of new pharmaceuticals and materials. mdpi.com

Research Context and Scope Pertaining to this compound

This compound (CAS No: 111043-06-2) is a specific brominated pyridine derivative that has garnered attention as a crucial building block in targeted synthesis. ambeed.comanichemllc.com Its molecular structure, featuring a bromine atom at the 3-position and an acetyl group at the 4-position of the pyridine ring, offers multiple reaction sites for chemical modification.

Physicochemical Properties of this compound anichemllc.combldpharm.com

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 111043-06-2 |

| Purity | >95% |

Research involving this compound primarily focuses on its utility as an intermediate in the synthesis of more complex heterocyclic systems. For example, it has been used as a starting material for the synthesis of thieno[2,3-c]pyridines and thieno[3,2-c]pyridines through one-pot reaction sequences. researchgate.net These thienopyridine scaffolds are of interest for their potential biological activities.

Furthermore, the ketone functionality of this compound can be readily transformed. For instance, it can undergo reactions to form pyridine ring systems, as demonstrated in the synthesis of 2,4'-Bipyridine derivatives. acs.org The bromine atom allows for the introduction of various substituents via cross-coupling reactions, making it a versatile precursor for creating libraries of compounds for drug discovery programs. rsc.orgontosight.ai The study of this compound and its analogs is therefore central to the development of novel chemical entities with potential therapeutic applications.

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSJIVMVXJQSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549610 | |

| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111043-06-2 | |

| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Bromopyridin 4 Yl Ethanone

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic methods for 1-(3-bromopyridin-4-yl)ethanone often rely on the manipulation of pre-functionalized pyridine (B92270) rings. These established routes include directed ortho-metalation, pyridine ring construction, and regioselective bromination followed by acylation.

Approaches Involving Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the position ortho to it by a strong base, typically an organolithium reagent. wikipedia.org The resulting organolithium species can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

In the context of synthesizing this compound, the bromine atom in 3-bromopyridine (B30812) can act as a directing group, facilitating lithiation at the C-4 position. The use of lithium diisopropylamide (LDA) as the base has been shown to achieve regioselective ortho-lithiation of 3-halopyridines. researchgate.net The subsequent reaction of the generated 4-lithiated intermediate with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, would furnish the desired ketone. The complex-induced proximity effect (CIPE) is a key principle governing the regioselectivity of this transformation, where the initial coordination of the organolithium base to the pyridine nitrogen or the bromo substituent directs the deprotonation to the adjacent C-4 position. benthamopenarchives.com

| Base | Electrophile | Product | Reference |

| LDA | Benzaldehyde/Iodine | 2-substituted pyridine | researchgate.net |

| t-BuLi | Various electrophiles | 4-substituted pyridine | researchgate.net |

| TMPMgCl·LiCl | Various electrophiles | 4-substituted pyridine | harvard.edu |

Strategies for Pyridine Ring Construction Utilizing Brominated Precursors

An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocyclic core from acyclic, brominated precursors. While less common for the specific synthesis of this compound, general methods for pyridine synthesis could be adapted. These strategies often involve condensation reactions of carbonyl compounds with amines or ammonia (B1221849), followed by cyclization and aromatization. For instance, a suitably substituted brominated diketone or a related precursor could potentially undergo a Hantzsch-type pyridine synthesis or a similar cyclocondensation reaction to form the 3-bromopyridin-4-yl scaffold. However, controlling the regiochemistry of the substituents during the ring formation can be a significant challenge.

Regioselective Bromination and Subsequent Acylation Protocols

This approach involves the introduction of the bromo and acetyl groups in separate, sequential steps. One pathway begins with 4-acetylpyridine, which can undergo regioselective bromination at the 3-position. Electrophilic aromatic bromination of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. wku.edu However, specific reagents and conditions can achieve the desired regioselectivity. For example, the use of N-bromosuccinimide (NBS) under radical conditions can facilitate bromination. Theoretical analyses and experimental verifications have been conducted to understand the positional selectivity in electrophilic aromatic brominations. mdpi.com

Conversely, one could start with 3-bromopyridine and introduce the acetyl group at the 4-position. This can be accomplished through a Friedel-Crafts-type acylation, although these reactions are often difficult on unprotected pyridine rings due to catalyst inhibition by the basic nitrogen atom. A more viable route involves the initial oxidation of 3-bromopyridine to its N-oxide. google.com This activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and directs the incoming acyl group accordingly. The subsequent acylation with acetic anhydride, often catalyzed by a Lewis acid like aluminum chloride, followed by deoxygenation of the N-oxide, would yield this compound. google.com

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| 4-Acetylpyridine | NBS | - | 1-(3-Bromo-4-pyridinyl)ethanone | |

| 3-Bromopyridine | Hydrogen Peroxide | Acetic Anhydride/AlCl₃ | 1-(3-Bromopyridin-2-yl)ethanone (B187598) | google.com |

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve efficient and selective bond formations. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical approaches.

Palladium-Catalyzed C-C Bond Formation Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the preparation of acetylpyridines. The Stille coupling, which involves the reaction of an organotin reagent with an organic halide, is a relevant method. thieme-connect.comnih.gov For the synthesis of this compound, this could involve the coupling of 3-bromo-4-iodopyridine (B1523276) with an acetyltin reagent or, more practically, the coupling of 3,4-dibromopyridine (B81906) with a suitable organotin compound under conditions that favor mono-acylation. A copper-cocatalytic Stille reaction has been shown to be effective for the acylation of bromopyrazines and 2-bromopyridine, suggesting its potential applicability to 3-bromopyridine derivatives. thieme-connect.comthieme-connect.com However, it was noted that 3-bromopyridine itself did not undergo this specific coupling effectively. thieme-connect.com

Another powerful palladium-catalyzed method is the direct α-heteroarylation of ketones. nsf.gov This reaction involves the coupling of a heteroaryl halide, such as 3-bromopyridine, with a ketone enolate. nsf.gov Recent developments have utilized microwave irradiation to accelerate these transformations. nsf.gov

Alternative Transition-Metal-Mediated Syntheses

While palladium catalysis is prevalent, other transition metals have also been employed for the synthesis of related compounds. Copper-catalyzed reactions, for instance, are gaining prominence due to the lower cost and toxicity of copper compared to palladium. rsc.orgnih.gov Copper-catalyzed C-H acyloxylation and amidation reactions have been developed, showcasing the versatility of this metal. rsc.orgbeilstein-journals.org A copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridines has been reported, demonstrating a unique cine substitution process. nih.govresearchgate.netresearchgate.net

Organomanganese reagents, prepared from the direct insertion of active manganese into organic halides, have also been utilized in acylation reactions to form ketones. semanticscholar.org The reaction of a 3-bromopyridinylmanganese species with an acetylating agent could provide a pathway to the target molecule. semanticscholar.org Similarly, organozinc reagents, which can be prepared from 3-bromopyridine, are known to participate in various coupling reactions. semanticscholar.orghw.ac.uk

| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference(s) |

| Palladium | Stille Coupling | Bromopyrazines, Tributyl(1-ethoxyalkenyl)tin | Acetylpyrazines | thieme-connect.comthieme-connect.com |

| Palladium | Direct α-Heteroarylation | 3-Bromopyridine, Acetophenone | α-Heteroarylated Ketones | nsf.gov |

| Copper | Heteroarylboration | 3-Bromopyridines, 1,3-Dienes | Heteroarylboronates | nih.govresearchgate.netresearchgate.net |

| Manganese | Acylation | 3-Bromofuran, Acylating Agent | 3-Acylfurans | semanticscholar.org |

| Zinc | Cross-Coupling | Bromopyridines, Electrophiles | Substituted Pyridines | semanticscholar.orghw.ac.uk |

Oxidative Cleavage Systems for Heteroaryl Methyl Ketone Formation

The formation of heteroaryl methyl ketones, such as this compound, is a critical step in the synthesis of more complex molecular scaffolds. osti.govnih.gov Traditional oxidative cleavage methods, like the Malaprade reaction, often show reduced effectiveness when applied to electron-deficient heteroaryl systems. osti.govnih.gov This diminished performance has prompted the development of more robust and efficient oxidative cleavage protocols.

A significant advancement in this area is the use of a synergistic, osmium-free oxidative cleavage system. osti.gov This method employs potassium permanganate (B83412) (KMnO₄) in combination with sodium paraperiodate (often written as H₂INa₃O₆ or NaIO₄) to convert heteroaryl isoprenes into the corresponding methyl ketones. osti.govnih.gov This protocol is noted for its efficiency, often concluding within an hour, and its alignment with green chemistry principles by avoiding the use of highly toxic osmium tetroxide (OsO₄). osti.govnih.gov

The reaction proceeds through a proposed two-step, one-pot sequence. Initially, KMnO₄ facilitates the dihydroxylation of the isoprene (B109036) precursor at a basic pH to form a vicinal diol intermediate. osti.gov Subsequently, the reaction mixture is acidified, which converts sodium paraperiodate into periodic acid (HIO₄) in situ. osti.gov This powerful oxidizing agent then affects the oxidative cleavage of the 1,2-vicinal diol to yield the desired heteroaryl methyl ketone. osti.govchemistrysteps.com This combined dihydroxylation and cleavage process in a single reaction vessel enhances sustainability by reducing solvent use and purification steps. osti.gov

The key advantage of this system is its ability to overcome the electronic deactivation inherent in electron-poor heteroarenes, which often hinders standard oxidation strategies. osti.gov The potent nature of the KMnO₄/NaIO₄ combination provides a reliable method for accessing valuable heteroaryl methyl ketone synthons. osti.gov

| Reagent | Formula | Role in Synthesis |

| Potassium Permanganate | KMnO₄ | Dihydroxylation of the isoprene precursor to a vicinal diol. osti.gov |

| Sodium Paraperiodate | NaIO₄ / H₂INa₃O₆ | Precursor to periodic acid (HIO₄), which performs the oxidative cleavage of the diol. osti.govchemistrysteps.com |

| Hydrochloric Acid | HCl | Acidifies the reaction mixture to generate periodic acid in situ. osti.gov |

| Acetonitrile:Water | CH₃CN:H₂O | Homogeneous solvent system for the reaction. osti.gov |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The development of the previously mentioned oxidative cleavage protocol involved systematic optimization of several key parameters. osti.gov

One critical factor is the loading of the primary oxidant, KMnO₄. Initial studies showed that increasing the amount of KMnO₄ could drive both the dihydroxylation and the subsequent cleavage, but this required over two equivalents of the oxidant and complicated product isolation. osti.gov A more efficient strategy was developed by using a lower loading of KMnO₄ for the initial dihydroxylation and then introducing sodium paraperiodate specifically for the cleavage step. osti.gov

The pH of the reaction medium was identified as another vital parameter. The initial dihydroxylation proceeds under basic conditions. osti.gov However, the subsequent oxidative cleavage by periodate (B1199274) requires an acidic environment. osti.gov Research demonstrated that adjusting the pH to approximately 2 with hydrochloric acid after the initial oxidation was necessary for the in-situ generation of periodic acid and the efficient cleavage of the diol intermediate. osti.gov Without this acidification, the reaction does not proceed to the desired ketone product. osti.gov This precise control over pH at different stages of the one-pot reaction is a key yield enhancement strategy.

Through this careful optimization, researchers achieved a high isolated yield of the target heteroaryl methyl ketone. osti.gov Specifically, the combination of lower KMnO₄ loading, the addition of sodium paraperiodate, and a final pH adjustment to 2 resulted in a reported 82% isolated yield for a model heteroaryl methyl ketone. osti.gov

General strategies for yield enhancement in pyridine derivative synthesis often involve screening different solvents, bases, and catalysts to find the optimal combination for a specific transformation. researchgate.net While the oxidative cleavage method highlights pH and reagent stoichiometry, other synthetic routes may benefit from exploring various reaction times and temperatures to minimize side product formation and maximize conversion to this compound.

| Parameter | Condition | Outcome | Reference |

| Oxidant System | High KMnO₄ Loading (>2 equiv.) | Formation of desired ketone, but challenges with product isolation. | osti.gov |

| Oxidant System | Lower KMnO₄ Loading + NaIO₄ | Efficient formation of the ketone with easier purification. | osti.gov |

| pH Control | Maintained Basic pH | Reaction stops at the vicinal diol intermediate. | osti.gov |

| pH Control | Acidification to pH 2 after initial oxidation | Complete conversion to the final methyl ketone product. | osti.gov |

| Optimized Yield | Optimized Conditions | 82% isolated yield of the target methyl ketone. | osti.gov |

Chemical Reactivity and Derivatization Strategies of 1 3 Bromopyridin 4 Yl Ethanone

Electrophilic and Nucleophilic Transformations on the Pyridine (B92270) Moiety

The pyridine ring of 1-(3-Bromopyridin-4-YL)ethanone is susceptible to a variety of transformations that primarily target the bromine substituent. These reactions are crucial for introducing molecular diversity and constructing more complex chemical architectures.

Cross-Coupling Reactions at the Bromine Substituent (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. claremont.edu For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 3-position. The general reaction scheme involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. claremont.edu The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored for specific substrates. rsc.org

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Arylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 1-(3-Arylpyridin-4-yl)ethanone |

| Heteroarylboronic acid | PdCl2(dppf) | dppf | Cs2CO3 | 1,4-Dioxane | 1-(3-Heteroarylpyridin-4-yl)ethanone |

| Vinylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 1-(3-Vinylpyridin-4-yl)ethanone |

The Sonogashira coupling is another indispensable palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a copper(I) co-catalyst. wikipedia.org In the context of this compound, the Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives. The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to the palladium catalyst, followed by transmetalation with a copper acetylide intermediate and reductive elimination. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | 1-(3-(Phenylethynyl)pyridin-4-yl)ethanone |

| Trimethylsilylacetylene | Pd(OAc)2 | CuI | i-Pr2NH | DMF | 1-(3-((Trimethylsilyl)ethynyl)pyridin-4-yl)ethanone |

| 1-Heptyne | PdCl2(dppf) | CuI | Cs2CO3 | Dioxane | 1-(3-(Hept-1-yn-1-yl)pyridin-4-yl)ethanone |

Nucleophilic Aromatic Substitutions

While the pyridine ring is generally electron-deficient, nucleophilic aromatic substitution (SNA) on an unactivated halopyridine can be challenging. However, the presence of the electron-withdrawing acetyl group at the 4-position can facilitate nucleophilic attack at the bromine-bearing carbon. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.gov The nature of the nucleophile, solvent, and reaction temperature are key parameters influencing the success of these substitutions. For instance, the reaction of 3-bromopyridines with nucleophiles can be promoted under basic conditions, sometimes proceeding through a pyridyne intermediate. nih.gov Amines, alkoxides, and thiolates are common nucleophiles used in these transformations.

Functionalization at the Ethanone (B97240) Side Chain

The ethanone side chain of this compound provides a rich platform for a variety of chemical modifications, including condensation reactions, transformations of the ketone functionality, and derivatizations at the alpha-carbon.

Condensation Reactions and Imine Formation

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with various nucleophiles. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

| Amine | Catalyst | Solvent | Product |

| Aniline | Acetic acid | Ethanol | (E)-1-(3-Bromopyridin-4-yl)-N-phenylethan-1-imine |

| Benzylamine | p-Toluenesulfonic acid | Toluene | (E)-N-Benzyl-1-(3-bromopyridin-4-yl)ethan-1-imine |

| Hydroxylamine | Sodium acetate | Ethanol/Water | This compound oxime |

Furthermore, the methyl group alpha to the carbonyl is sufficiently acidic to participate in base-catalyzed aldol-type condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones).

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, 1-(3-bromopyridin-4-yl)ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not affect the pyridine ring or the carbon-bromine bond under standard conditions. youtube.com

Conversely, while the ketone is already in a relatively high oxidation state, the corresponding alcohol, 1-(3-bromopyridin-4-yl)ethanol, can be oxidized back to the ketone using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Alpha-Halogenation and Related Derivatizations

The α-carbon of the ethanone side chain can be halogenated under both acidic and basic conditions. libretexts.org Acid-catalyzed halogenation typically proceeds through an enol intermediate and results in the substitution of a single α-hydrogen. pressbooks.pub In contrast, base-promoted halogenation occurs via an enolate intermediate. pressbooks.pub The introduction of a halogen at the α-position makes the remaining α-protons more acidic, often leading to polyhalogenation under basic conditions. pressbooks.pub This reactivity is the basis of the haloform reaction for methyl ketones. libretexts.org The resulting α-halo ketones are valuable synthetic intermediates that can undergo nucleophilic substitution or elimination reactions.

| Halogenating Agent | Condition | Product |

| Br2 | Acetic Acid | 2-Bromo-1-(3-bromopyridin-4-yl)ethanone |

| SO2Cl2 | - | 2-Chloro-1-(3-bromopyridin-4-yl)ethanone |

| I2 / NaOH | Aqueous | (Haloform reaction) 3-Bromopyridine-4-carboxylate |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for the construction of fused and polycyclic heterocyclic systems. While specific examples detailing the direct participation of this compound in these transformations are not extensively documented in publicly available literature, its structural motifs suggest potential applications in various cycloaddition and annulation strategies for the synthesis of novel fused pyridine derivatives.

The acetyl group at the 4-position can be elaborated into a dienophile or a diene precursor, enabling participation in Diels-Alder reactions. For instance, conversion of the acetyl group to an α,β-unsaturated ketone would furnish a dienophile that could react with various dienes to construct a new six-membered ring fused to the pyridine core. Conversely, transformation of the acetyl group into a 1,3-diene system would allow it to react with dienophiles.

Furthermore, the pyridine nitrogen can be utilized to form azomethine ylides, which are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles. This strategy would lead to the formation of fused five-membered nitrogen-containing heterocyclic rings.

Annulation strategies often involve the sequential formation of two new bonds to construct a new ring. For this compound, the acetyl group and the adjacent C-5 position of the pyridine ring can be envisioned as sites for annulation. For example, reaction with a bifunctional reagent could lead to the formation of a fused ring system. A common strategy involves the formation of an enolate from the acetyl group, which can then participate in a cyclization reaction.

While direct, documented examples for this compound are scarce, the following table outlines plausible, yet hypothetical, cycloaddition and annulation reactions based on the known reactivity of similar pyridine derivatives.

| Reaction Type | Hypothetical Reactants | Potential Product |

| Diels-Alder Reaction | 1. 1-(3-Bromopyridin-4-yl)prop-2-en-1-one (derived from this compound) 2. Buta-1,3-diene | Fused cyclohexene-pyridine derivative |

| [3+2] Cycloaddition | 1. Azomethine ylide (generated from this compound and an amino acid) 2. N-phenylmaleimide | Fused pyrrolidine-pyridine derivative |

| Annulation | 1. This compound 2. Diethyl oxalate (B1200264) (followed by cyclization) | Fused pyridone derivative |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer an efficient approach to complex molecules. The ketone functionality in this compound makes it a potential candidate for various MCRs.

One of the most well-known MCRs involving ketones is the Hantzsch pyridine synthesis . In a classical Hantzsch reaction, a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. While the traditional Hantzsch synthesis does not directly utilize a simple ketone like this compound as the primary carbonyl component, modified versions could potentially incorporate it.

The Gewald reaction is another important MCR for the synthesis of 2-aminothiophenes, which involves the reaction of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The acetyl group of this compound could potentially serve as the ketone component in a Gewald reaction, leading to the formation of a thiophene (B33073) ring fused or linked to the bromopyridine scaffold.

Other prominent MCRs where this compound could theoretically be employed include the Ugi and Passerini reactions . The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The Passerini reaction is a three-component reaction involving a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. In both cases, this compound could serve as the ketone component.

Below is a table summarizing the potential application of this compound in these MCRs, which remain to be experimentally verified based on available literature.

| Multi-Component Reaction | Potential Reactants with this compound | Potential Product Class |

| Gewald Reaction | Ethyl cyanoacetate, Sulfur, Morpholine | 2-Aminothiophene derivative |

| Ugi Reaction | Aniline, Benzoic acid, tert-Butyl isocyanide | α-Acylamino-amide derivative |

| Passerini Reaction | Acetic acid, Benzyl isocyanide | α-Acyloxy-carboxamide derivative |

The exploration of these cycloaddition, annulation, and multi-component reactions with this compound holds significant promise for the discovery of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to validate these synthetic pathways and characterize the resulting molecular architectures.

Applications of 1 3 Bromopyridin 4 Yl Ethanone As a Versatile Synthetic Intermediate

Role in the Elaboration of Complex Heterocyclic Systems

The strategic placement of the bromo and acetyl functional groups on the pyridine (B92270) ring of 1-(3-Bromopyridin-4-YL)ethanone allows for its use as a foundational building block in the synthesis of a diverse array of complex heterocyclic systems. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of various aryl, alkyl, and alkynyl substituents. The acetyl group, on the other hand, can undergo a wide range of chemical transformations, including condensation reactions, to form new rings.

For instance, the acetyl group can react with various reagents to form chalcones, which can then be cyclized to afford a variety of heterocyclic structures. Furthermore, the pyridine nitrogen provides an additional site for functionalization, further increasing the molecular complexity that can be achieved from this single starting material. The reactivity of positional isomers, such as 1-(3-bromopyridin-2-yl)ethanone (B187598) and 1-(2-bromopyridin-4-yl)ethanone, has also been explored in the synthesis of complex heterocyclic derivatives, highlighting the importance of the substitution pattern on the pyridine ring in directing chemical reactivity and influencing the final molecular architecture. smolecule.com

Contributions to the Synthesis of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final active pharmaceutical ingredient (API). msesupplies.com this compound and its isomers serve as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. frontierspecialtychemicals.com The pyridine moiety is a common structural motif found in many approved drugs, and the presence of the bromo and acetyl groups allows for the facile introduction of this core into larger, more complex molecules.

The compound's utility as a pharmaceutical intermediate stems from its ability to undergo a variety of chemical transformations to introduce different functional groups and build molecular diversity. For example, the bromine atom can be readily displaced by nucleophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The acetyl group can be modified to create a variety of functional groups, including amines, alcohols, and other heterocyclic rings. This versatility makes this compound a valuable starting material for the synthesis of a wide range of pharmaceutical candidates.

Utilization in the Development of Novel Molecular Scaffolds for Drug Discovery

In drug discovery, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net this compound serves as a key starting material for the development of novel molecular scaffolds for drug discovery, enabling the synthesis of diverse libraries of compounds for screening against various diseases. nih.govnih.gov

The ability to functionalize both the bromine and acetyl groups allows for the creation of a wide range of derivatives with different physicochemical properties, which can be optimized for improved potency, selectivity, and pharmacokinetic profiles. This has led to the use of this compound and its isomers in the development of a variety of therapeutic agents.

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the brain. nih.gov The dysregulation of CH24H has been implicated in several neurodegenerative diseases, making it an attractive therapeutic target. google.com this compound has been utilized as a key building block in the synthesis of potent and selective inhibitors of CH24H. nih.govacs.org

In one study, this compound was used as a starting material to synthesize a series of 3,4-disubstituted pyridine derivatives. acs.org This led to the discovery of a potent CH24H inhibitor with an IC50 value of 8.5 nM. nih.govacs.org The synthesis involved a key step where the bromine atom was used in a coupling reaction to introduce a substituent at the 3-position of the pyridine ring, while the acetyl group was modified to introduce a piperidinyl moiety. This work demonstrates the importance of this compound as a scaffold for the development of novel CH24H inhibitors. acs.orgnih.govdundee.ac.uk

Interactive Table: Synthesis of CH24H Inhibitors

| Starting Material | Key Reaction | Resulting Scaffold | Target |

| This compound | Suzuki Coupling | 3-Aryl-4-acetylpyridine | CH24H |

| This compound | Buchwald-Hartwig Amination | 3-Amino-4-acetylpyridine | CH24H |

The development of novel anticancer agents is a major focus of medicinal chemistry research. nih.govneliti.com Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential anticancer drugs. mdpi.com Derivatives of bromopyridines have shown promise as anticancer agents, and this compound serves as a valuable precursor for the synthesis of such compounds.

The ability to modify both the bromine and acetyl groups allows for the creation of a diverse range of molecules with the potential to interact with various anticancer targets. For example, the pyridine ring can be incorporated into larger heterocyclic systems known to possess anticancer activity, such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. mdpi.commdpi.com The synthesis of these compounds often involves the reaction of a bromopyridine derivative with a suitable nucleophile, followed by cyclization to form the desired heterocyclic ring.

The emergence of antibiotic-resistant bacteria and fungi has created an urgent need for the development of new antimicrobial and antifungal agents. nih.goviums.ac.ir Thiazole (B1198619) derivatives are a class of heterocyclic compounds that have been shown to possess a broad spectrum of antimicrobial and antifungal activity. rasayanjournal.co.innih.gov this compound and its isomers are useful building blocks for the synthesis of thiazole-containing compounds with potential antimicrobial and antifungal properties. rasayanjournal.co.in

The synthesis of these compounds typically involves the reaction of a bromoacetylpyridine derivative with a thiourea (B124793) or thioamide. This reaction, known as the Hantzsch thiazole synthesis, is a versatile method for the preparation of a wide variety of thiazole derivatives. The resulting pyridyl-substituted thiazoles can then be further modified to optimize their antimicrobial and antifungal activity.

Interactive Table: Synthesis of Antimicrobial Thiazole Derivatives

| Starting Material | Reagent | Resulting Compound | Potential Activity |

| 2-Bromo-1-(5-bromopyridin-3-yl)ethanone | Thiourea | 2-Amino-4-(5-bromopyridin-3-yl)thiazole | Antibacterial, Antifungal |

| 2-Bromo-1-(5-bromopyridin-3-yl)ethanone | Substituted Thioureas | N-Substituted-2-amino-4-(5-bromopyridin-3-yl)thiazoles | Antibacterial, Antifungal |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of drugs, with applications in the treatment of a wide range of diseases. google.com Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and for use in cosmetic products. researchgate.net

While direct use of this compound in tyrosinase inhibitor synthesis is not explicitly detailed, related heterocyclic scaffolds derived from similar building blocks are under investigation. nih.gov The synthesis of various heterocyclic compounds, such as 1,2,4-triazoles, from precursors analogous to this compound has been reported, and these compounds have been shown to exhibit tyrosinase inhibitory activity. nih.gov This suggests that the 3-bromopyridin-4-yl ethanone (B97240) scaffold could be a valuable starting point for the design and synthesis of novel enzyme inhibitors.

Application in Catalysis as a Ligand Precursor or Component of Catalytic Systems

Extensive research into the applications of pyridine derivatives has established their significance as versatile ligands in catalysis. The nitrogen atom of the pyridine ring and the potential for functionalization make these compounds ideal for coordinating with metal centers to form active catalysts. However, a thorough review of scientific literature and chemical databases reveals no specific documented use of this compound as a ligand precursor or as a direct component in catalytic systems to date.

While its isomers, such as 1-(6-bromopyridin-2-yl)ethanone and 1-(4-bromopyridin-2-yl)ethanone, have been utilized in the synthesis of ligands for various catalytic reactions, including cross-coupling and amination reactions, the specific substitution pattern of this compound appears to direct its synthetic utility towards other areas, primarily in the synthesis of biologically active molecules. For instance, its application as an intermediate in the development of cholesterol 24-hydroxylase (CH24H) inhibitors has been reported.

The absence of this compound in the catalytic literature suggests that either its potential in this field has not yet been explored, or that the electronic and steric properties conferred by the bromo and acetyl groups at the 3- and 4-positions of the pyridine ring may not be optimal for the formation of stable and efficient catalytic complexes compared to other pyridine-based ligands.

Further research would be necessary to determine if this compound or its derivatives could serve as effective ligands or components in catalytic systems. Such investigations would involve the synthesis of potential ligands from this precursor and their subsequent testing in various catalytic transformations.

Computational and Theoretical Investigations of 1 3 Bromopyridin 4 Yl Ethanone and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic properties and reactivity of molecules with a good balance of accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 1-(3-Bromopyridin-4-YL)ethanone is characterized by the interplay of the electron-withdrawing bromo and acetyl groups on the pyridine (B92270) ring. DFT calculations are instrumental in elucidating the distribution of electron density and the nature of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack. In contrast, the LUMO is centered on the electron-deficient regions, highlighting the areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

While specific DFT data for this compound is scarce in the literature, studies on analogous bromopyridine derivatives provide insights. For instance, DFT studies on other bromopyridine systems reveal that the bromine atom and the pyridine nitrogen significantly influence the electronic landscape. The electronegative bromine atom can participate in halogen bonding, and the pyridine ring acts as a π-acceptor.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to reduction. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Reflects the chemical reactivity and electronic stability. |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Quantifies the overall polarity of the molecule. |

Note: The values in this table are estimations based on computational studies of structurally similar bromopyridine and acetylpyridine derivatives and are intended for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction types are of interest. The bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNA_r) reactions. Computational studies can model the reaction pathway, including the formation of the Meisenheimer complex intermediate, and determine the energy barriers for different nucleophiles.

Another key reactive site is the acetyl group. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to addition reactions. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions. DFT calculations can predict the relative acidities of the protons and the stability of the resulting enolate. Furthermore, computational methods can be employed to investigate the mechanism of more complex transformations, such as the synthesis of heterocyclic systems using this compound as a building block.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound primarily revolves around the rotation of the acetyl group relative to the pyridine ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. The planarity of the system is influenced by the steric hindrance and electronic interactions between the acetyl group and the adjacent bromine atom.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase. For this compound, potential interactions include hydrogen bonding (with the carbonyl oxygen acting as an acceptor), halogen bonding (involving the bromine atom), and π-π stacking between the pyridine rings. Understanding these interactions is crucial for predicting crystal packing and the behavior of the molecule in solution.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of QSAR and molecular docking studies to explore their potential as biologically active agents.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (physicochemical, topological, and electronic) to predict the activity of new, untested compounds. For derivatives of bromopyridines, QSAR studies have been employed to design potent inhibitors for various biological targets. nih.gov The models often highlight the importance of specific substitutions on the pyridine ring for enhancing activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Docking studies on derivatives of bromopyridines have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their binding affinity. For example, studies on pyrazole (B372694) derivatives have shown how modifications to the parent structure can optimize binding to specific enzyme active sites.

Table 2: Example of a QSAR Study on a Series of Bromopyridine Derivatives

| Compound Series | Biological Target | Key Descriptors | QSAR Model Performance (R²) |

| Substituted Bromopyridines | Kinase Inhibitors | LogP, Molar Refractivity, Electronic Energy | 0.85 |

| Pyrazole-containing Derivatives | Enzyme Inhibitors | Topological Indices, Dipole Moment | 0.92 |

Note: This table presents generalized data from QSAR studies on various bromopyridine derivatives to illustrate the application of the technique.

Table 3: Representative Molecular Docking Results for a Bromopyridine Derivative

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

| Derivative A | Protein Kinase | -8.5 | Hydrogen bond with backbone carbonyl, hydrophobic interaction with aromatic residues. |

| Derivative B | Protease | -9.2 | Halogen bond with serine residue, π-π stacking with histidine. |

Note: This table shows hypothetical docking results for illustrative purposes, based on typical findings for small molecule inhibitors.

Advanced Spectroscopic Characterization for Reaction Pathway Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.pt For 1-(3-Bromopyridin-4-yl)ethanone, ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a comprehensive characterization of its molecular architecture.

Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the acetyl group.

The aromatic region of the spectrum would feature signals for the three protons on the pyridine ring. The proton at position 2 (H-2) and the proton at position 6 (H-6) are anticipated to appear as distinct signals, likely doublets or singlets depending on coupling, at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. The proton at position 5 (H-5) would also appear in this region. The acetyl group's methyl protons (-CH₃) would typically appear as a sharp singlet in the upfield region of the spectrum, integrating to three protons. For instance, in the related compound 3-acetaminopyridine, the methyl protons appear as a singlet at δ 2.08 ppm. rsc.org In a similar structure, 1-(2-bromo-9H-pyrido[2,3-b]indol-9-yl)ethanone, the acetyl protons also present as a singlet. rsc.org

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-2 (Pyridine) | ~8.5-9.0 | Singlet or Doublet | Downfield due to proximity to nitrogen and bromine. |

| H-5 (Pyridine) | ~7.3-7.8 | Doublet | Coupling with H-6. |

| H-6 (Pyridine) | ~8.5-8.8 | Doublet | Downfield due to proximity to nitrogen; couples with H-5. |

| -C(=O)CH₃ (Acetyl) | ~2.5-2.7 | Singlet | Characteristic region for acetyl methyl protons. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) of the acetyl group is characteristically found far downfield, typically above 190 ppm. biorxiv.org The carbon atoms of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the halogen. The methyl carbon of the acetyl group will be found in the upfield region (δ 20-30 ppm). For example, the ¹³C NMR spectrum of the related 3-acetaminopyridine shows pyridine carbons between δ 124.4 and 145.4 ppm. rsc.org

| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C(=O)CH₃ (Acetyl Carbonyl) | ~195-205 | Characteristic downfield shift for a ketone carbonyl. oregonstate.edu |

| C-2 (Pyridine) | ~150-155 | Adjacent to ring nitrogen. |

| C-3 (Pyridine) | ~120-125 | Signal influenced by the attached bromine atom. |

| C-4 (Pyridine) | ~140-145 | Attached to the acetyl group. |

| C-5 (Pyridine) | ~125-130 | Aromatic CH. |

| C-6 (Pyridine) | ~148-152 | Adjacent to ring nitrogen. |

| -C(=O)CH₃ (Acetyl Methyl) | ~25-30 | Aliphatic carbon. |

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct insight into the electronic environment of the nitrogen atom in the pyridine ring. ipb.pt The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation. For pyridine derivatives, the ¹⁵N chemical shift typically appears in a specific range. For example, the pyridinic nitrogen in 3-acetaminopyridine resonates at δ -63.7 ppm relative to an external nitromethane (B149229) standard. rsc.org The chemical shift of the nitrogen in this compound is expected to be in a similar region, influenced by the electronic effects of the bromo and acetyl substituents. The pH of the solvent can significantly alter the ¹⁵N chemical shift; for instance, protonation of a pyridine nitrogen can cause a downfield shift of up to 90 ppm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. researchgate.net

The molecular formula of this compound is C₇H₆BrNO, corresponding to a molecular weight of approximately 200.03 g/mol . bldpharm.comnih.gov A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₆BrNO), the calculated exact mass is 198.96328 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. For example, HRMS analysis of a related compound, 3-bromo-5-tosyl-5H-pyrido[4,3-b]indole, showed an observed value of 429.0279 for the [M+H]⁺ ion, closely matching the calculated value of 429.0267, thus confirming its elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netrsc.org This technique is particularly useful for analyzing reaction mixtures, assessing the purity of the final product, and identifying any byproducts. acs.org In the context of synthesizing this compound, LC-MS can monitor the progress of the reaction by separating the starting materials, intermediates, and the final product, with the mass spectrometer confirming the identity of each component as it elutes from the column. ijres.org This is crucial for optimizing reaction conditions and ensuring the final product meets the required purity standards for subsequent use. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule and their respective vibrational modes.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the key expected IR absorption bands are detailed in the table below. The presence of the acetyl group is a prominent feature, giving rise to a strong carbonyl (C=O) stretching vibration. The pyridine ring vibrations and the carbon-bromine (C-Br) stretch are also characteristic.

Raman Spectroscopy:

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. While a strong C=O stretch is expected in both spectra, the intensities of the pyridine ring breathing modes and the C-Br stretch can vary significantly between the two techniques, aiding in a more definitive assignment of the observed vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| Acetyl Group | C=O Stretch | 1700-1680 (Strong) | 1700-1680 (Moderate) | The exact position is sensitive to the electronic environment. |

| Acetyl Group | C-H Stretch (methyl) | 2970-2950, 2880-2860 | 2970-2950, 2880-2860 | Typically multiple bands are observed. |

| Acetyl Group | C-H Bend (methyl) | 1450-1430, 1370-1350 | 1450-1430, 1370-1350 | Asymmetric and symmetric bending modes. |

| Pyridine Ring | C=C/C=N Stretch | 1600-1450 (Multiple bands) | 1600-1450 (Multiple bands) | Characteristic ring stretching vibrations. |

| Pyridine Ring | Ring Breathing | ~1000 | ~1000 (Strong) | Often a strong, sharp band in the Raman spectrum. |

| Pyridine Ring | C-H Bend (in-plane) | 1300-1000 (Multiple bands) | 1300-1000 (Multiple bands) | |

| Pyridine Ring | C-H Bend (out-of-plane) | 900-700 (Multiple bands) | 900-700 (Multiple bands) | |

| C-Br Bond | C-Br Stretch | 650-550 | 650-550 | Can be weak in the IR spectrum. |

Note: The predicted frequencies are based on typical ranges for these functional groups and may vary for the specific molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been publicly reported. However, analysis of crystal structures of analogous compounds, such as other brominated pyridines and acetylpyridines, can provide valuable insights into the expected solid-state conformation.

Expected Structural Features from Crystallographic Analysis:

Planarity: The pyridine ring is expected to be planar. The acetyl group may be co-planar with the ring to maximize conjugation, or it could be twisted out of the plane due to steric hindrance from the adjacent bromine atom.

Intermolecular Interactions: In the solid state, various non-covalent interactions are expected to influence the crystal packing. These can include hydrogen bonds (if any co-crystallized solvent or water is present), halogen bonding (involving the bromine atom), and π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions play a crucial role in the stability and physical properties of the crystalline material.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | 2 or 4 |

| Key Bond Lengths (Å) | C-Br: ~1.90, C=O: ~1.22, C-C(acetyl): ~1.51 |

| Key Bond Angles (°) | C-C-Br: ~120, C-C=O: ~120 |

| Torsion Angle (°) | C(ring)-C(ring)-C(acetyl)=O |

Note: This table presents hypothetical data based on common values for similar organic molecules and serves as a predictive framework in the absence of experimental data.

The elucidation of the precise crystal structure through X-ray diffraction would provide invaluable information for understanding the compound's solid-state properties and for computational modeling studies.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Bromopyridin-4-yl)ethanone, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves bromination of pyridine derivatives. A feasible route is the direct bromination of 4-acetylpyridine using brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization should focus on:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst loading : ~10 mol% AlCl₃ improves regioselectivity for the 3-position .

Yield can be improved by quenching the reaction with ice-water to precipitate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H NMR : A singlet at δ ~2.6 ppm (acetyl CH₃), aromatic protons at δ 7.5–8.5 ppm (pyridine ring). Bromine’s quadrupole moment may cause splitting in adjacent protons .

- ¹³C NMR : Carbonyl peak at δ ~195 ppm, pyridine carbons between 120–150 ppm .

- LC-MS : Molecular ion [M+H]⁺ at m/z 201.0 (C₇H₆BrNO⁺) with isotopic peaks confirming bromine .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in amber vials to prevent photodegradation.

- Handling : Use a fume hood, nitrile gloves, and PPE to avoid skin contact. Brominated compounds may release HBr under heat; avoid exposure to open flames .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data regarding the regioselectivity of bromination in pyridine derivatives?

Contradictions in regioselectivity (e.g., 3- vs. 2-bromo products) arise from competing electrophilic substitution pathways. To address this:

- Kinetic vs. thermodynamic control : Perform time-dependent studies (e.g., NMR monitoring) to identify intermediates.

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for bromination at different positions .

- Additive screening : Electron-withdrawing groups (e.g., -NO₂) or directing agents (e.g., pyridine N-oxide) can shift selectivity .

Q. How can researchers design cross-coupling reactions using this compound for pharmaceutical intermediates?

The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C, 12 hr) achieves >80% yield .

- Substrate scope : Test aryl boronic acids with electron-donating groups (e.g., -OMe) for enhanced reactivity.

- Work-up : Use silica gel chromatography (hexane:EtOAc 3:1) to isolate coupled products. Monitor by TLC (Rf ~0.4) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how can SHELX software aid refinement?

- Crystallization challenges : Bromine’s heavy atom effect causes absorption errors. Use slow evaporation from ethanol at 4°C to grow high-quality crystals.

- SHELX refinement :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。